molecular formula C6H5N3 B14636348 2-(Diazomethyl)pyridine CAS No. 54031-19-5

2-(Diazomethyl)pyridine

Cat. No.: B14636348
CAS No.: 54031-19-5
M. Wt: 119.12 g/mol
InChI Key: OLNVLUCMZRMIEE-UHFFFAOYSA-N
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Description

2-(Diazomethyl)pyridine is an organic compound with the molecular formula C6H5N3 It is a member of the diazo compounds, which are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Diazomethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboxaldehyde with diazomethane. The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields. Another method involves the use of [1,2,3]triazolo[1,5-a]pyridines as precursors, which can be converted to this compound through a series of transformations .

Industrial Production Methods

Industrial production of this compound is less common due to the specialized nature of the compound. the methods mentioned above can be scaled up for larger-scale synthesis if required. The use of triazolo[1,5-a]pyridines as precursors is particularly advantageous for industrial applications due to the stability and ease of handling of these intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(Diazomethyl)pyridine undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the diazo group to an amine group.

    Substitution: The diazo group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Pyridine-2-carboxylic acid derivatives.

    Reduction: Pyridine-2-amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Diazomethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Diazomethyl)pyridine is primarily based on the reactivity of its diazo group. The diazo group can generate carbenes, which are highly reactive species that can insert into various chemical bonds, including C-H, O-H, and N-H bonds. This reactivity makes it a valuable tool in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

2-(Diazomethyl)pyridine can be compared to other diazo compounds and pyridine derivatives:

    Diazomethane: A simpler diazo compound that is highly reactive and used in similar carbene-forming reactions.

    Pyridine-2-carboxaldehyde: A precursor to this compound with different reactivity due to the absence of the diazo group.

    [1,2,3]Triazolo[1,5-a]pyridines: Precursors to this compound that offer stability and ease of handling.

The uniqueness of this compound lies in its combination of the diazo group with the pyridine ring, providing a versatile platform for various chemical transformations and applications .

Properties

CAS No.

54031-19-5

Molecular Formula

C6H5N3

Molecular Weight

119.12 g/mol

IUPAC Name

2-(diazomethyl)pyridine

InChI

InChI=1S/C6H5N3/c7-9-5-6-3-1-2-4-8-6/h1-5H

InChI Key

OLNVLUCMZRMIEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C=[N+]=[N-]

Origin of Product

United States

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